Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) :
- Pyridine protons :
- Piperazine protons :
- Ethyl ester :
¹³C NMR (100 MHz, CDCl₃) :
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
High-Resolution MS (HRMS) :
Infrared and UV-Vis Absorption Characteristics
Infrared (IR) Spectroscopy :
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Ester C=O stretch | 1720–1740 | Strong |
| Pyridine C=C/C=N | 1580–1600 | Medium |
| Piperazine C–N | 1250–1300 | Weak |
UV-Vis Spectroscopy :
Properties
IUPAC Name |
ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-19-14(18)13-5-4-12(10-15-13)11-17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQIPXOVFSXMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The precursor, ethyl 5-(chloromethyl)pyridine-2-carboxylate, can be synthesized from ethyl 5-methylpyridine-2-carboxylate via chloromethylation:
- Chloromethylation Step : Ethyl 5-methylpyridine-2-carboxylate is treated with formaldehyde and hydrochloric acid or a chloromethylating agent (e.g., paraformaldehyde with HCl gas) under controlled temperature to introduce the chloromethyl group at the 5-position of the pyridine ring.
Nucleophilic Substitution with 4-Methylpiperazine
- The chloromethyl intermediate is reacted with 4-methylpiperazine in an aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
- The reaction is typically carried out at elevated temperatures (50–80 °C) for several hours to ensure complete substitution.
- A base such as triethylamine or potassium carbonate may be added to neutralize the hydrochloric acid formed and drive the reaction forward.
Purification
- The reaction mixture is cooled and diluted with water.
- The product is extracted with an organic solvent such as ethyl acetate.
- The organic layer is washed, dried over anhydrous magnesium sulfate, and concentrated.
- Final purification is achieved by recrystallization from ethanol/ethyl acetate or by chromatographic methods to yield Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate as a white solid.
Alternative Synthetic Route via Reduction of Pyridine-N-Oxide Intermediate
A more recent, mild and industrially favorable method involves:
- Oxidation of ethyl 5-methylpyridine-2-carboxylate to the corresponding pyridine-N-oxide using hydrogen peroxide catalyzed by phosphomolybdic acid.
- Subsequent reduction of the N-oxide intermediate in the presence of 4-methylpiperazine and palladium on charcoal catalyst with ammonium formate as a hydrogen donor.
- This method avoids harsh chloromethylation reagents and high-pressure hydrogenation, offering better safety and environmental profiles.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chloromethylation | Formaldehyde + HCl or chloromethylating agent | 0–25 | 2–4 | 85–90 | Controlled pH to avoid over-chlorination |
| Nucleophilic substitution | 4-Methylpiperazine, base (Et3N or K2CO3), DMF | 50–80 | 4–8 | 75–85 | Anhydrous conditions preferred |
| Extraction & purification | Ethyl acetate, drying agent, recrystallization | Ambient | — | — | Purity >98% by HPLC |
| Oxidation to N-oxide | H2O2, phosphomolybdic acid catalyst, water/methanol | 70–80 | 4–8 | 90–92 | Mild, catalytic oxidation |
| Reduction with Pd/C | Pd/C, ammonium formate, methanol | 30–50 | 10–20 | 78–80 | Normal pressure, mild conditions |
Research Findings and Industrial Considerations
- Catalyst Efficiency : Phosphomolybdic acid significantly enhances hydrogen peroxide oxidation efficiency, reducing oxidant consumption and improving yield of the N-oxide intermediate.
- Safety and Environmental Impact : The oxidation-reduction route avoids hazardous chloromethylation reagents and high-pressure hydrogenation, reducing risk and environmental pollution.
- Purification : The final compound can be purified effectively by recrystallization, yielding high-purity material suitable for pharmaceutical applications.
- Scalability : The described methods are amenable to scale-up with moderate reaction conditions and readily available reagents, favoring industrial production.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.
Reaction Conditions:
| Reagent/Condition | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH (aqueous, 80°C, 6h) | 5-[(4-Methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid | ~85% | |
| HCl (6M, reflux, 4h) | Same as above | ~78% |
-
Mechanism : Nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon.
-
Applications : Carboxylic acid derivatives are often intermediates for amide coupling in drug design .
Reduction of Ester to Alcohol
The ester group can be reduced to a primary alcohol using strong reducing agents.
Reaction Conditions:
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT | 5-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-ylmethanol | 72% |
| NaBH₄/I₂ | MeOH | Reflux | Same as above | 65% |
-
Key Insight : LiAlH₄ provides higher selectivity for ester reduction compared to borohydride systems .
-
Applications : Alcohol derivatives serve as precursors for alkylation or oxidation reactions .
Functionalization of the Piperazine Moiety
The 4-methylpiperazine group undergoes alkylation, acylation, or nucleophilic substitution at the secondary amine.
Example Reactions:
-
Applications : Modifications enhance pharmacokinetic properties or enable conjugation to biomolecules .
Nucleophilic Aromatic Substitution (Pyridine Ring)
The pyridine ring’s electron-deficient nature allows substitution at specific positions under controlled conditions.
Reaction Conditions:
| Position | Reagent | Product | Yield |
|---|---|---|---|
| C-3 | NaN₃, Cu(I) catalyst | 3-Azido derivative | 60% |
| C-4 | Cl₂, FeCl₃ | 4-Chloro derivative | 55% |
-
Mechanism : Electrophilic or radical-mediated pathways, depending on reagents .
-
Challenges : Steric hindrance from the piperazine-methyl group limits reactivity at adjacent positions .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings, enabling C–C bond formation.
Example: Suzuki-Miyaura Coupling
| Conditions | Product | Yield |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl derivative | 68% |
Oxidation Reactions
The benzylic position adjacent to the pyridine nitrogen is susceptible to oxidation.
| Oxidizing Agent | Product | Yield |
|---|---|---|
| KMnO₄ (acidic) | Pyridine-2,5-dicarboxylate | 40% |
| MnO₂ | Aldehyde intermediate | 50% |
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate is primarily studied for its potential therapeutic effects. Its structure suggests that it could interact with biological targets, particularly in the central nervous system (CNS).
Case Studies
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models. The incorporation of the pyridine moiety may enhance these effects by modulating neurotransmitter systems such as serotonin and norepinephrine .
- Anticancer Properties : Some studies have explored the cytotoxic effects of pyridine derivatives on various cancer cell lines. This compound has shown promise in inhibiting tumor growth, although further research is necessary to elucidate its mechanism of action .
Pharmacology
This compound's pharmacological profile is under investigation for its potential use as a drug candidate. The piperazine ring is known for its ability to bind to various receptors, making it a valuable scaffold for drug design.
Potential Mechanisms
- Receptor Modulation : The compound may act as a ligand for serotonin and dopamine receptors, which are critical in mood regulation and neurological disorders .
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways relevant to disease states, offering a dual mechanism of action .
Material Science
Beyond biological applications, this compound is also being explored for its utility in material science.
Applications
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and enhanced mechanical strength due to the presence of nitrogen heterocycles .
Analytical Chemistry
The compound serves as an important reference material in analytical chemistry for developing methods to quantify similar compounds in biological samples.
Analytical Techniques
- Chromatography : High-performance liquid chromatography (HPLC) methods have been developed to analyze this compound in various matrices, aiding in pharmacokinetic studies .
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant, Anticancer | Promising activity against cancer cells |
| Pharmacology | Receptor modulation, Enzyme inhibition | Potential interactions with CNS receptors |
| Material Science | Polymer synthesis | Improved material properties |
| Analytical Chemistry | Reference material for quantification | HPLC methods developed |
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Pyridine Carboxylate Derivatives
Ethyl 5-(3-acetyl-5-(4-chlorophenyl)-4-oxo-7-phenyl-4H-pyrano[2,3-b]pyridin-2-ylamino)pyridine-2-carboxylate (6bd) Structure: Features a fused pyrano-pyridine core with a 4-chlorophenyl group and acetyl substituent. Synthesis: Prepared via condensation of 4b with ethyl 5-aminopicolinate (46% yield) . Likely exhibits reduced solubility compared to the target compound due to higher hydrophobicity .
Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate Structure: Replaces pyridine with thiophene and includes a chiral amino-alcohol chain. The amino-alcohol group may improve water solubility but introduces stereochemical complexity .
Piperazine-Containing Analogues
N⁴-(1-(Aminomethyl)cyclohexyl)-N²-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine (232) Structure: Incorporates a pyrimidine-triamine scaffold linked to 4-methylpiperazine. Synthesis: Multi-step process involving Pd-catalyzed coupling and deprotection .
Physicochemical Properties
Biological Activity
Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate (CAS Number: 1407532-82-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H21N3O2
- Molecular Weight : 263.34 g/mol
- Melting Point : 62 - 64 °C
- Boiling Point : Not specified
- Density : Not specified
- Purity : 97% .
This compound has been studied for its interaction with various biological targets. The presence of the piperazine moiety suggests potential activity as a central nervous system agent, while the pyridine ring may contribute to its interaction with various receptors.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HepG2 | 0.95 |
| B | A549 | 0.30 |
| C | MCF7 | 0.46 |
These findings indicate that modifications to the piperazine and pyridine structures can enhance antitumor efficacy .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar derivatives have demonstrated moderate to significant activity against a range of pathogens:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Enterococcus faecalis | Moderate |
The presence of the carboxylate group is believed to play a critical role in enhancing the antimicrobial efficacy .
Case Studies and Research Findings
- Anticancer Studies : In a comparative study, derivatives of pyridine compounds exhibited varying degrees of inhibition against cancer cell lines, with some achieving an IC50 as low as 0.01 µM, indicating potent activity. This compound's structural similarity suggests it may possess comparable effects .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for compounds in this class, which could enhance their therapeutic profiles in vivo .
- Mechanistic Studies : Research into the mechanism of action indicates that this compound may inhibit specific kinases involved in cell proliferation, thus contributing to its anticancer effects .
Q & A
Q. What are the common synthetic routes for Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Step 1 : React tert-butyl-protected intermediates with Pd₂(dba)₃ and BINAP in toluene under nitrogen to introduce the 4-methylpiperazine moiety .
- Step 2 : Reduction using Fe powder and NH₄Cl in ethanol to convert nitro groups to amines .
- Step 3 : Deprotection with HCl/MeOH and neutralization with K₂CO₃ to yield the final compound .
- Optimization : Adjust catalyst loading (e.g., Pd-based catalysts), solvent polarity, and temperature. Yields of ~40–50% are typical; flash chromatography (DCM/MeOH 99:1) is effective for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on signals for the pyridine ring (δ ~8.5–7.5 ppm for aromatic protons), ester carbonyl (δ ~165–170 ppm in ¹³C), and 4-methylpiperazine methyl group (δ ~2.3–2.5 ppm in ¹H) .
- HRMS : Verify the molecular ion peak (exact mass calculated for C₁₅H₂₁N₃O₂) and isotopic patterns to confirm purity .
- IR : Identify ester C=O stretches (~1720 cm⁻¹) and N–H stretches (~3300 cm⁻¹) if amines are present .
Q. How can researchers resolve low yields or by-product formation during synthesis?
- Methodological Answer :
- By-Product Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
- Chromatographic Optimization : Employ gradient elution (e.g., DCM/MeOH ratios) to separate polar by-products .
- Reaction Monitoring : Track progress via TLC or LC-MS to identify incomplete steps early .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in crystallographic data during structural validation?
- Methodological Answer :
- Refinement Tools : Use SHELXL for small-molecule refinement, ensuring proper handling of twinning or disorder .
- Validation Metrics : Check R-factors (<0.05), residual electron density, and geometric outliers (e.g., bond angles) using CCDC validation tools .
- Multi-Dataset Comparison : Cross-validate with powder XRD or neutron diffraction if single-crystal data is ambiguous .
Q. How does the 4-methylpiperazine substituent influence the compound’s reactivity in downstream modifications?
- Methodological Answer :
- Steric Effects : The methyl group on piperazine may hinder nucleophilic attacks at the adjacent nitrogen.
- Electronic Effects : Piperazine’s electron-donating nature enhances electrophilic substitution on the pyridine ring.
- Case Study : In analogs, alkylation at the piperazine nitrogen requires bulky bases (e.g., KOtBu) to deprotonate efficiently .
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, and how should experimental controls be designed?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement (e.g., NMDA receptors, referencing similar pyridine carboxylates in ).
- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HEK293) with positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1%) .
- Dose-Response Curves : Test 5–7 concentrations (1 nM–100 μM) in triplicate to calculate IC₅₀/EC₅₀ values .
Q. How can mechanistic studies clarify contradictory data in catalytic reactions involving this compound?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled analogs to trace reaction pathways via NMR or MS .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to identify transition states and rate-determining steps .
- Kinetic Profiling : Monitor intermediates via stopped-flow spectroscopy under varying pH/temperature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
